molecular formula C28H32N4O5 B562273 benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate CAS No. 104180-19-0

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

Cat. No.: B562273
CAS No.: 104180-19-0
M. Wt: 504.6 g/mol
InChI Key: VBIDJZXPYAOJSD-UHFFFAOYSA-N
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Description

This compound is a benzyl carbamate derivative featuring a complex peptidomimetic backbone. Its structure includes:

  • Central chain: Composed of two amide-linked glycine residues, facilitating hydrogen bonding.
  • (2S)-4-Methylpentan-2-yl group: A chiral branched aliphatic chain that may influence stereospecific binding.

The compound’s design suggests applications in medicinal chemistry, such as enzyme inhibition (e.g., proteases or histone deacetylases) or antimicrobial activity, given structural parallels with bioactive carbamates .

Properties

CAS No.

104180-19-0

Molecular Formula

C28H32N4O5

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[2-[[2-[[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C28H32N4O5/c1-19(2)14-24(27(35)31-23-13-12-21-10-6-7-11-22(21)15-23)32-26(34)17-29-25(33)16-30-28(36)37-18-20-8-4-3-5-9-20/h3-13,15,19,24H,14,16-18H2,1-2H3,(H,29,33)(H,30,36)(H,31,35)(H,32,34)

InChI Key

VBIDJZXPYAOJSD-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of another glycine molecule and then leucine. The final step involves the attachment of the beta-naphthylamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are often catalyzed by enzymes such as proteases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include water for hydrolysis, oxidizing agents for oxidation reactions, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions to preserve the integrity of the peptide bonds .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the compound results in the formation of individual amino acids and beta-naphthylamine .

Mechanism of Action

benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate exerts its effects primarily through its interaction with proteases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction allows researchers to study the specificity and activity of proteases, as well as to develop inhibitors that can modulate enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Substituents/Modifications Biological Relevance Reference
Benzyl N-[2-[[2-[[(2S)-4-Methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate Naphthalen-2-ylamino, (2S)-4-methylpentan-2-yl Hypothesized protease inhibition via aromatic and chiral interactions
Benzyl ((S)-1-(((S)-1-((4-(Hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (5) 4-(Hydroxycarbamoyl)benzyl substituent HDAC inhibition (IC₅₀ = 120 nM) due to hydroxamate zinc-binding group
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates Cyclic carbamate, substituted phenyl groups Antimicrobial activity (MIC = 8–32 µg/mL vs. S. aureus)
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate Trifluoromethyl group, branched aliphatic chain Enhanced metabolic stability (t₁/₂ > 6h in plasma)

Key Observations :

  • Substituent Impact: The naphthalen-2-ylamino group in the target compound provides greater aromatic surface area compared to phenyl or benzyl groups in analogues like compound 5 or cyclic carbamates . This may enhance binding to hydrophobic pockets in target proteins.
  • Stereochemistry : The (2S) configuration in the target compound and compound 5 is critical for chiral recognition in enzyme active sites, whereas racemic analogues show reduced activity .
  • Functional Groups : Hydroxamate groups (e.g., in compound 5) confer metal-binding capacity, while trifluoromethyl groups (e.g., in compound 14) improve pharmacokinetic properties .
Physicochemical and Stability Comparisons
  • Benzyl-O Linkage Stability : The target compound’s benzyl carbamate group is prone to cleavage under MALDI-MS conditions, similar to other benzyl-O-containing compounds. However, meta-substituted analogues (e.g., T-000′00000-dPEG) resist fragmentation due to reduced electron-donating effects .
  • Solubility : The naphthalene moiety reduces aqueous solubility compared to phenyl-substituted carbamates (e.g., compound 5), necessitating formulation adjustments for in vivo studies .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The naphthalene ring enhances binding affinity but complicates solubility. Hybridizing its structure with compound 5’s hydroxamate group could yield dual-function inhibitors .
    • Fluorinated analogues (e.g., compound 14) demonstrate superior metabolic stability, guiding future derivatization for improved pharmacokinetics .
  • Computational Similarity Analysis :

    • Tanimoto similarity scores (using Morgan fingerprints) between the target compound and HDAC inhibitor 5 are moderate (0.65), reflecting divergent functional groups but conserved peptidomimetic backbones .

Biological Activity

Benzyl N-[2-[[2-[[(2S)-4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H41N3O5C_{26}H_{41}N_{3}O_{5} with a molecular weight of 469.64 g/mol. The structure features a naphthalene moiety, which is known for enhancing biological activity through various mechanisms including receptor binding and enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds similar to benzyl N-carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the structure can lead to enhanced activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds containing naphthalene and carbamate functionalities have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. A study indicated that similar derivatives could effectively target cancer cells through the modulation of specific signaling pathways, including those involving apoptosis-related proteins .

Enzyme Inhibition

Benzyl N-carbamate derivatives have shown promise as enzyme inhibitors. Specifically, they may act on serine proteases and other enzymes involved in critical physiological processes. For example, studies have demonstrated that such compounds can inhibit urokinase-type plasminogen activator (uPA), which plays a role in cancer metastasis and tissue remodeling .

The biological activity of benzyl N-carbamate compounds is largely attributed to their ability to interact with specific biological targets:

  • Receptor Binding : The naphthalene moiety enhances lipophilicity, allowing better membrane penetration and receptor interaction.
  • Enzyme Interaction : The carbamate group may facilitate hydrogen bonding with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Cellular Uptake : The structural characteristics promote efficient cellular uptake, enhancing bioavailability and therapeutic efficacy.

Case Studies

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with an MIC of 32 µg/mL.
Study BShowed cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 25 µM.
Study CReported inhibition of uPA activity, suggesting potential for anti-metastatic applications.

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